![molecular formula C18H26N2O5 B11948310 methyl (2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}propanamido]hexanoate](/img/structure/B11948310.png)
methyl (2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}propanamido]hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbobenzyloxy-L-alanyl-L-norleucine methyl ester is a synthetic compound used primarily in peptide synthesis. It is a derivative of L-alanine and L-norleucine, protected by a carbobenzyloxy group. This compound is often utilized in the preparation of peptides due to its stability and reactivity under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbobenzyloxy-L-alanyl-L-norleucine methyl ester typically involves the following steps:
Protection of Amino Groups: The amino groups of L-alanine and L-norleucine are protected using a carbobenzyloxy group.
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Esterification: The resulting dipeptide is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of carbobenzyloxy-L-alanyl-L-norleucine methyl ester follows similar steps but on a larger scale. The process involves:
Bulk Protection: Large quantities of L-alanine and L-norleucine are protected using carbobenzyloxy chloride.
Automated Coupling: Automated peptide synthesizers are used to couple the protected amino acids.
Large-Scale Esterification: The esterification process is scaled up using industrial reactors and optimized reaction conditions.
Types of Reactions:
Oxidation: Carbobenzyloxy-L-alanyl-L-norleucine methyl ester can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the ester group, such as alcohols.
Substitution: Substituted derivatives where the ester group is replaced by other functional groups.
Scientific Research Applications
Carbobenzyloxy-L-alanyl-L-norleucine methyl ester has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its stability and ease of deprotection.
Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein folding.
Medicinal Chemistry: It serves as a building block in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of carbobenzyloxy-L-alanyl-L-norleucine methyl ester involves its role as a protected amino acid derivative in peptide synthesis. The carbobenzyloxy group protects the amino groups during the coupling reactions, preventing unwanted side reactions. Upon completion of the synthesis, the protecting group can be removed under mild conditions, revealing the free amino groups for further reactions .
Molecular Targets and Pathways:
Peptide Bond Formation: The compound facilitates the formation of peptide bonds between amino acids.
Enzyme Interactions: It can interact with enzymes involved in peptide synthesis and modification.
Comparison with Similar Compounds
Carbobenzyloxy-L-alanyl-L-norleucine methyl ester can be compared with other similar compounds:
- Carbobenzyloxy-L-alanyl-L-norvaline methyl ester
- Carbobenzyloxy-L-alanyl-L-isoleucine methyl ester
- Carbobenzyloxy-L-alanyl-L-leucine methyl ester
Uniqueness:
- Stability: Carbobenzyloxy-L-alanyl-L-norleucine methyl ester is more stable under certain conditions compared to its analogs.
- Reactivity: It exhibits unique reactivity patterns in peptide synthesis, making it a preferred choice for specific applications .
Properties
Molecular Formula |
C18H26N2O5 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
methyl 2-[2-(phenylmethoxycarbonylamino)propanoylamino]hexanoate |
InChI |
InChI=1S/C18H26N2O5/c1-4-5-11-15(17(22)24-3)20-16(21)13(2)19-18(23)25-12-14-9-7-6-8-10-14/h6-10,13,15H,4-5,11-12H2,1-3H3,(H,19,23)(H,20,21) |
InChI Key |
XUBZAPUHUZGUGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)OC)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


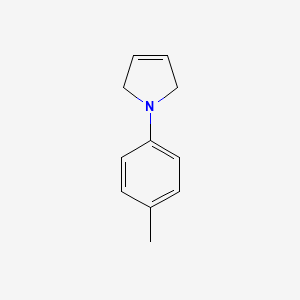
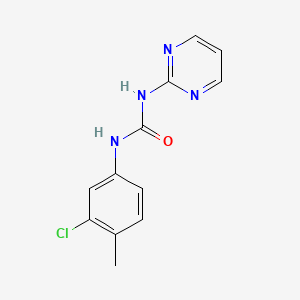


![n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide](/img/structure/B11948276.png)

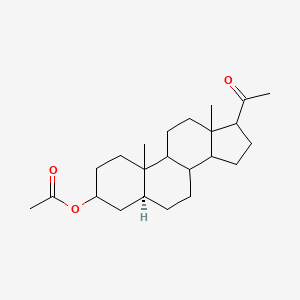
![N,N'-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide](/img/structure/B11948286.png)
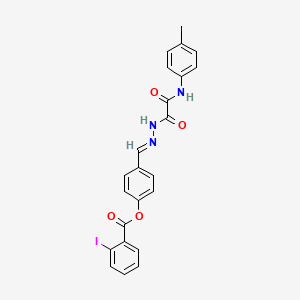
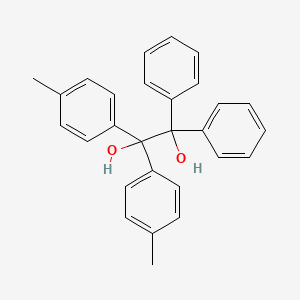
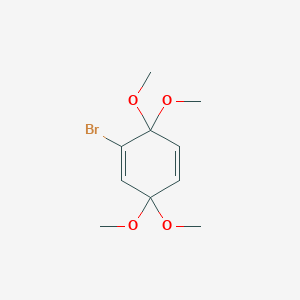
![N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]octanamide](/img/structure/B11948316.png)
![Bicyclo[3.3.1]nonan-9-one oxime](/img/structure/B11948317.png)
![5,7-Dihydrodibenzo[c,E]thiepine 6,6-dioxide](/img/structure/B11948323.png)
